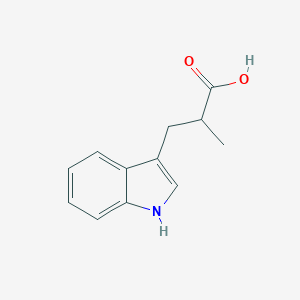
3-(1H-indol-3-yl)-2-methylpropanoic acid
Descripción general
Descripción
“3-(1H-indol-3-yl)-2-methylpropanoic acid” is a compound that belongs to the class of indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . 14 conformers of lowest energy were obtained . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .
Chemical Reactions Analysis
Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They are very efficient antioxidants, protecting both lipids and proteins from peroxidation . Radical scavenging by indolic compounds is strongly modulated by their functional residues .
Physical And Chemical Properties Analysis
The molecular weight of “3-(1H-indol-3-yl)-2-methylpropanoic acid” is 203.24 . The melting point ranges from 124 to 126 degrees Celsius .
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitory Effect
- Study : A study investigated the acetylcholinesterase (AChE) inhibitory effect of derivatives of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one. These compounds were found to potentially act as lead molecules in AChE inhibition, suggesting their potential in treating diseases like Alzheimer's (S. ManjunathaK et al., 2017).
Corrosion Inhibition
- Study : Research on Schiff bases derived from L-Tryptophan, including derivatives similar to 3-(1H-indol-3-yl)-2-methylpropanoic acid, demonstrated their effectiveness in inhibiting corrosion of stainless steel in acidic environments. These findings have practical implications in industrial applications (S. Vikneshvaran & S. Velmathi, 2017).
Crystal Structure Analysis
- Study : The crystal structure of compounds containing the 3-(1H-indol-3-yl) group, including 3-(1H-indol-3-yl)propanoic acid, was analyzed. Such studies aid in understanding the molecular geometry and potential applications of these compounds in pharmaceutical and food industries (J. Li, Zunjun Liang, & X. Tai, 2009).
Pharmaceutical Chemistry
- Study : In another research, derivatives of 3-(1H-indol-3-yl)propanoic acid were synthesized and explored for their pharmacological properties, including potential antimicrobial and anti-inflammatory activities. Such studies highlight the compound's relevance in medicinal chemistry (Hemalatha Gadegoni & Sarangapani Manda, 2013).
Cytotoxicity Studies
- Study : Research into 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones explored their cytotoxicity against various cancer cell lines, indicating the potential use of these compounds in developing new anticancer drugs (J. N. Masagalli et al., 2014).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZNIWUNOASRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378168 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-methylpropanoic acid | |
CAS RN |
15142-91-3 | |
| Record name | 3-(1H-indol-3-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



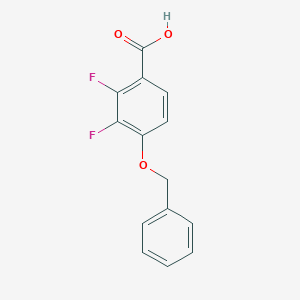
![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)

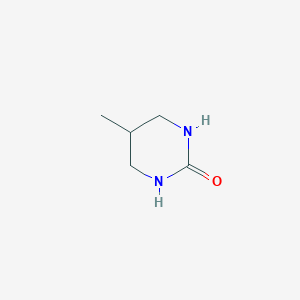
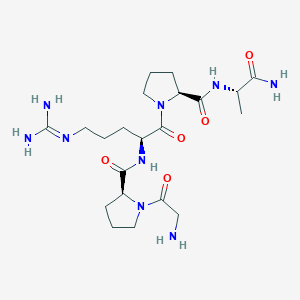
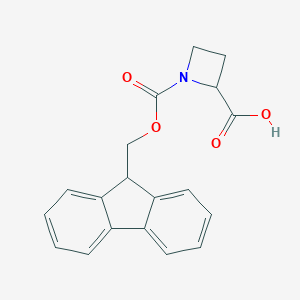

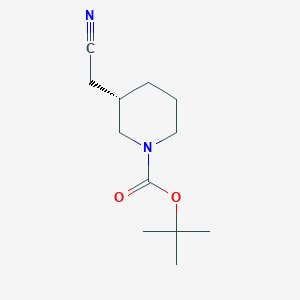
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)
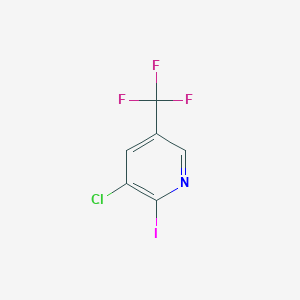
![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
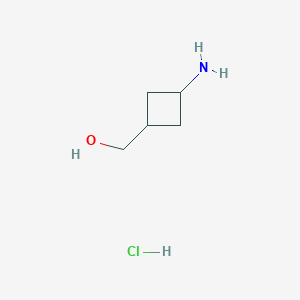
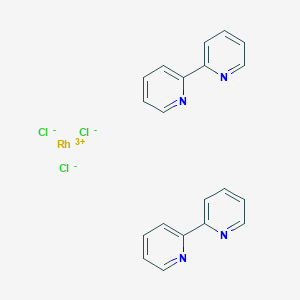
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)